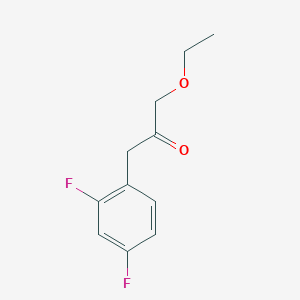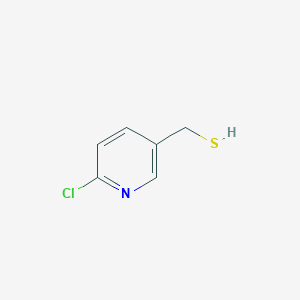
(6-Chloropyridin-3-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloropyridin-3-yl)methanethiol is an organic compound with the molecular formula C6H6ClNS It is a derivative of pyridine, where a chlorine atom is substituted at the 6th position and a methanethiol group is attached to the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methanethiol typically involves the chlorination of pyridine followed by the introduction of a methanethiol group. One common method involves the reaction of 6-chloropyridine with methanethiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production efficiency.
化学反応の分析
Types of Reactions
(6-Chloropyridin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds, depending on the nucleophile used.
科学的研究の応用
(6-Chloropyridin-3-yl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological thiol groups.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (6-Chloropyridin-3-yl)methanethiol involves its interaction with biological thiol groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in the study of enzyme mechanisms and as a potential therapeutic agent.
類似化合物との比較
Similar Compounds
(6-Chloropyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-Chloro-5-hydroxymethylpyridine: Another chlorinated pyridine derivative with a hydroxymethyl group.
Thiacloprid: A neonicotinoid insecticide with a similar pyridine ring structure.
Uniqueness
(6-Chloropyridin-3-yl)methanethiol is unique due to the presence of both a chlorine atom and a methanethiol group on the pyridine ring
特性
分子式 |
C6H6ClNS |
|---|---|
分子量 |
159.64 g/mol |
IUPAC名 |
(6-chloropyridin-3-yl)methanethiol |
InChI |
InChI=1S/C6H6ClNS/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 |
InChIキー |
ISGKHEZJPIHYAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1CS)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



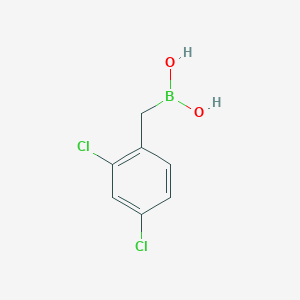
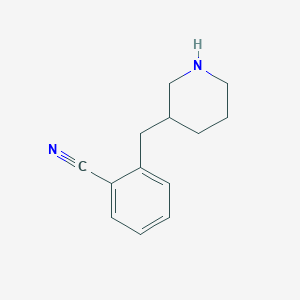

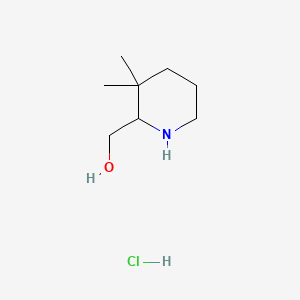

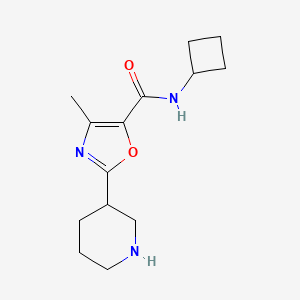
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
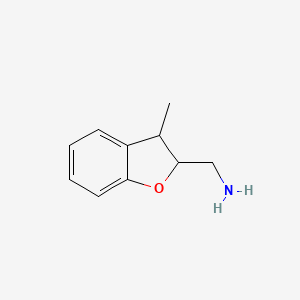
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)


![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
